Intestinal Sulfoxide Formation: Cimetidine vs. Other H2-Antagonists
Cimetidine exhibits significantly greater intestinal sulfoxide formation compared to other marketed H2-antagonists in a rat jejunal perfusion model [1]. This metabolic distinction is critical for studies of intestinal drug metabolism and absorption variability.
| Evidence Dimension | Appearance of lumenal sulfoxide metabolite |
|---|---|
| Target Compound Data | Cimetidine: produced significant levels of lumenal sulfoxide in rat jejunum [1] |
| Comparator Or Baseline | Ranitidine, famotidine, nizatidine: produced significantly lower levels of lumenal sulfoxide [1] |
| Quantified Difference | Significantly greater (p-value not provided, but stated as 'significantly greater') |
| Conditions | Rat jejunal perfusion model; in situ evidence of intestinal generation |
Why This Matters
This differential metabolic profile in the intestine is essential for researchers investigating gut-wall metabolism and its contribution to variable oral bioavailability.
- [1] Hui YF, et al. Intestinal clearance of H2-antagonists. Biochem Pharmacol. 1994 Jul 19;48(2):229-31. PMID: 7914403. View Source
